molecular formula C15H15BrN2O2S B4009032 N-[3-bromo-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide

Cat. No.: B4009032
M. Wt: 367.3 g/mol
InChI Key: RLSQVFSHLGHZRR-UHFFFAOYSA-N
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Description

The compound consists of a thiophenecarboxamide core linked to a phenyl ring substituted with a bromine atom at position 3 and a morpholinyl group at position 4. The morpholine moiety (a six-membered ring containing one nitrogen and one oxygen atom) may enhance solubility and modulate binding interactions, while the bromine atom contributes to steric bulk and lipophilicity.

Properties

IUPAC Name

N-(3-bromo-4-morpholin-4-ylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2S/c16-12-10-11(17-15(19)14-2-1-9-21-14)3-4-13(12)18-5-7-20-8-6-18/h1-4,9-10H,5-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSQVFSHLGHZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide typically involves multiple steps. One common route starts with the bromination of 4-(4-morpholinyl)aniline to introduce the bromine atom at the 3-position of the phenyl ring. This is followed by the coupling of the brominated intermediate with 2-thiophenecarboxylic acid chloride under basic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. The morpholine moiety can enhance its binding affinity to certain receptors, while the thiophene carboxamide group can participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Thiophenecarboxamide Derivatives

The evidence highlights several structurally related compounds, enabling a comparative analysis based on substituents, physicochemical properties, and biological activity:

2.1. Structural and Functional Group Variations
M8-B Hydrochloride
  • Structure: N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide hydrochloride .
  • Biological Activity : Acts as a TRPM8 ion channel inhibitor, tested in neuroinflammatory models of dry eye disease at concentrations up to 30 µM .
  • Solubility : Dissolves in water and phosphate-buffered saline (PBS), facilitating in vivo applications .
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide
  • Structure : Features dual 4-chlorophenyl groups and a sulfonyl linker .
  • Key Features :
    • Sulfonyl group : Introduces polarity and hydrogen-bond acceptor capacity.
    • Chlorine substituents : Increase electronegativity and metabolic stability compared to bromine.
  • Physicochemical Data: Molecular formula C₁₈H₁₃Cl₂NO₃S₂, molar mass 426.34 g/mol .
N-(4-bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide
  • Structure : Contains a bromophenyl group and a thiazole ring with a trifluoromethylphenyl substituent .
  • Trifluoromethyl group: Improves lipophilicity and bioavailability.
  • Physicochemical Data : Molecular formula C₂₃H₁₄BrF₃N₂OS, molar mass 503.33 g/mol .
2.2. Target Compound vs. Analogs: Key Differences
Feature N-[3-bromo-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide M8-B Hydrochloride N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide
Core Structure Thiophenecarboxamide Thiophenecarboxamide Thiophenecarboxamide
Substituents Bromine, morpholinyl Aminoethyl, benzyloxy Chlorine, sulfonyl
Solubility Likely moderate (morpholine enhances solubility) High (water-soluble) Moderate (sulfonyl adds polarity)
Biological Target Unknown (morpholine may target kinases or GPCRs) TRPM8 inhibitor Unknown
Molecular Weight Not available ~450–500 g/mol (estimated) 426.34 g/mol
2.3. Implications of Substituent Variations
  • Bromine vs.
  • Morpholinyl vs. Aminoethyl: Morpholine’s cyclic structure may offer better metabolic stability than a linear aminoethyl group, which could be prone to enzymatic degradation .
  • Sulfonyl vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide

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